molecular formula C22H17N3O5S B2838099 methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-34-8

methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2838099
CAS No.: 300377-34-8
M. Wt: 435.45
InChI Key: DHXNYPUSFZPJSV-SFQUDFHCSA-N
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Description

Methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key features include:

  • Position 2: A 4-nitrophenylmethylidene group, introducing strong electron-withdrawing properties.
  • Position 5: A phenyl substituent, contributing to aromatic stacking interactions.
  • Position 6: A methyl ester group, influencing solubility and metabolic stability.

Thiazolo[3,2-a]pyrimidines are known for diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-13-18(21(27)30-2)19(15-6-4-3-5-7-15)24-20(26)17(31-22(24)23-13)12-14-8-10-16(11-9-14)25(28)29/h3-12,19H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXNYPUSFZPJSV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the presence of a base and a solvent, such as ethanol or acetonitrile, and are conducted under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The reactions are typically conducted under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while nucleophilic substitution can lead to a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives, including methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Studies : Research indicates that compounds similar to this compound exhibit potent inhibitory effects against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values for these compounds range from 9.8 to 35.9 µM, showcasing their superior efficacy compared to established chemotherapeutics like doxorubicin .
Cell Line IC50 Value (µM) Comparison
HT-299.8 - 35.9Superior to Doxorubicin
HepG2VariedPotent anticancer activity

Antibacterial Properties

The thiazolo[3,2-a]pyrimidine scaffold has also been investigated for its antibacterial activity. Compounds derived from this structure have shown effectiveness against various bacterial strains.

Research Insights:

  • Antimicrobial Screening : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives that were evaluated for their antimicrobial properties. Some derivatives demonstrated moderate activity against Gram-positive bacteria . The structural modifications influenced the biological activity significantly.

Other Therapeutic Effects

Beyond antitumor and antibacterial applications, this compound and related compounds have been explored for additional therapeutic effects:

Notable Activities:

  • Antidiabetic Effects : Certain thiazole-derived compounds have been reported to enhance insulin sensitivity and exhibit antidiabetic properties .
Activity Effect
AntidiabeticIncreases insulin sensitivity
AntifungalExhibits antifungal activity

Mechanistic Studies and Future Directions

While the biological activities of this compound are promising, further mechanistic studies are crucial to elucidate the pathways through which these compounds exert their effects. Understanding these mechanisms will aid in optimizing their structures for enhanced efficacy and safety in clinical applications.

Mechanism of Action

The mechanism of action of methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, its antitumor activity is believed to be due to its ability to inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 4-nitrophenylmethylidene group distinguishes the target compound from analogs with alternative substituents:

  • Ethyl 7-methyl-5-(4-methylphenyl)-2-[(3-phenylpropenylidene)]-3-oxo-... () : The propenylidene chain introduces conformational flexibility but lacks the nitro group’s electron-withdrawing effects. This may reduce binding affinity to targets requiring strong dipole interactions .
  • Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-... () : Fluorine substituents enhance polarity and participate in C–H···F hydrogen bonds, improving crystal packing but offering weaker electron withdrawal than nitro groups .
  • Methyl 2-(2-fluoro-4-methoxybenzylidene)-...

Key Insight : The 4-nitro group in the target compound likely enhances reactivity in biological systems, as seen in , where a 4-nitrophenyl-containing triazolopyrimidine exhibited potent antitumor activity .

Ester Group Modifications (Position 6)

The methyl ester at position 6 contrasts with ethyl or larger esters in analogs:

  • Methoxyethyl ester () : Introduced in a thiophene-containing analog, this group improves solubility in polar solvents, which may benefit drug formulation .

Impact on Bioactivity : Methyl esters are typically more metabolically stable than ethyl analogs, suggesting prolonged half-life for the target compound .

Aryl Group Diversity at Position 5

The phenyl group at position 5 is a common feature, but substitutions modulate activity:

  • 2-Chlorophenyl () : Chlorine enhances antimicrobial activity in Mannich base derivatives, as seen in , where chloro-substituted analogs showed efficacy against E. coli and C. albicans .

Structural Implications : The unsubstituted phenyl group in the target compound balances aromatic stacking and synthetic simplicity, avoiding steric hindrance.

Crystallographic and Electronic Properties

  • Dihedral Angles : In , the thiazole ring forms an 84.8° angle with the 3-fluorophenyl group, whereas the target compound’s 4-nitrophenyl group may adopt a more coplanar arrangement to maximize conjugation .
  • π–π Stacking : The nitro group’s electron deficiency may enhance stacking with electron-rich aromatic systems, a feature absent in methyl- or methoxy-substituted analogs .

Biological Activity

Methyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C22H17N3O6S
Molecular Weight 451.5 g/mol
Purity Typically 95%
IUPAC Name This compound

This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole derivatives range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds also show efficacy in inhibiting biofilm formation, a critical factor in persistent infections caused by bacteria .
  • Broad-spectrum Activity : Studies have reported that thiazole derivatives exhibit broad-spectrum antifungal activity against drug-resistant strains of Candida, with some compounds demonstrating greater efficacy than traditional antifungals like fluconazole .

The mechanisms by which these compounds exert their antimicrobial effects include:

  • Inhibition of Cell Wall Synthesis : Many thiazole derivatives disrupt the synthesis of bacterial cell walls.
  • Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA and RNA synthesis, leading to bacterial cell death.
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial for preventing chronic infections.

Case Studies

  • Study on Thiazole Derivatives : A study evaluated a series of thiazole derivatives for their antimicrobial properties. The most active compounds were noted for their low MIC values and significant bactericidal effects against resistant strains .
  • Antifungal Activity Assessment : Another research effort focused on assessing the antifungal properties of various thiazole derivatives against Candida auris, revealing promising results that warrant further investigation into their therapeutic potential .

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